Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate
Description
Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate is a heterocyclic organic compound featuring a pyrrolidine ring fused with a 2-oxo-1,3-oxazolidinone moiety and a methyl benzoate substituent. This structure combines key pharmacophoric elements: the oxazolidinone ring is associated with antibacterial activity (as seen in drugs like linezolid), while the pyrrolidine and benzoate groups may modulate solubility, bioavailability, and target binding . Crystallographic tools such as SHELX and WinGX (used for structural refinement and visualization) are critical for elucidating its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-15(20)12-4-2-11(3-5-12)14(19)17-7-6-13(10-17)18-8-9-23-16(18)21/h2-5,13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTIQPPIEOYSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which involves the coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium to facilitate the formation of the oxazolidine ring . Additionally, extended one-pot asymmetric azaelectrocyclization has been employed to synthesize oxazolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The oxazolidine ring can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to oxazolidines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
Oxidation: Oxazolidinones.
Reduction: Oxazolidines.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Synthesis and Structural Characteristics
Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate can be synthesized through various chemical pathways involving oxazolidinone derivatives. The oxazolidinone ring is known for its stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design. The synthesis typically involves the reaction of substituted benzoic acids with oxazolidinone precursors, leading to the formation of this compound with high yields and purity .
Anticancer Properties
Recent studies have indicated that compounds containing the oxazolidinone moiety exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacteria and fungi, potentially offering a new avenue for antibiotic development amidst rising resistance to existing drugs .
Neurological Applications
This compound may play a role in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests potential as a cognitive enhancer or neuroprotective agent . The structural characteristics that allow it to penetrate the blood-brain barrier further enhance its therapeutic profile.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several bioactive molecules:
Comparative Analysis
- Oxazolidinone Core: All three compounds contain the 2-oxo-1,3-oxazolidinone ring, critical for binding to bacterial ribosomes .
- Substituent Effects: The methyl benzoate group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The patented compound’s aminomethyl group and morpholinone ring suggest stronger hydrogen-bonding capacity, possibly improving target affinity .
- Synthetic Scalability : The patented compound emphasizes eco-friendly, industrial-scale synthesis, whereas the target compound’s benzoate ester may require more complex coupling steps, impacting cost-effectiveness .
Research Findings and Data
Crystallographic Insights
Structural refinements using SHELX and visualization via ORTEP-3/WinGX (common in small-molecule crystallography) would reveal:
- Bond Lengths/Angles: The oxazolidinone C=O bond (~1.21 Å) and pyrrolidine ring puckering parameters, critical for stability and interaction with biological targets .
- Intermolecular Interactions: Methyl benzoate’s ester group may participate in π-π stacking or hydrophobic interactions, unlike the hydrogen-bonding aminomethyl group in the patented compound.
Biological Activity
Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antibacterial and anticancer properties, and presents relevant research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure featuring an oxazolidinone moiety, which is known for its role in various pharmacological activities. The molecular formula is , and its molecular weight is 272.29 g/mol. The presence of the oxazolidinone ring is critical for its biological activity, particularly its interaction with bacterial ribosomes.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties against a range of pathogens. It has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis , as well as anaerobic bacteria like Bacteroides fragilis and Clostridium difficile . Notably, it also displays activity against Mycobacterium tuberculosis , making it a candidate for further development in treating tuberculosis.
| Pathogen Type | Example Pathogens | Activity Level |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | Potent |
| Anaerobic Bacteria | Bacteroides fragilis | Significant |
| Mycobacteria | Mycobacterium tuberculosis | Comparable to linezolid |
The minimum inhibitory concentration (MIC) values for this compound have been reported to be comparable to established antibiotics like linezolid, indicating its potential as an effective antibacterial agent .
Anticancer Activity
Preliminary studies suggest that compounds related to this compound may exhibit anticancer properties. For instance, some oxazolidinone derivatives have shown cytotoxic effects in various cancer cell lines, including breast and lung cancer models. These compounds induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways .
Study on Antimycobacterial Activity
A significant study evaluated the antimycobacterial activity of oxazolidinone derivatives similar to this compound. The results demonstrated that these compounds exhibited excellent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis , with MIC values that were lower than those of traditional treatments like isoniazid . This highlights the potential for developing new treatments for resistant strains of tuberculosis.
Clinical Applications
In clinical settings, derivatives of this compound have been proposed as alternatives to existing antibiotics due to their unique mechanisms of action. The ability to combat resistant bacterial strains positions these compounds as valuable assets in modern pharmacotherapy .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including coupling of pyrrolidine and oxazolidinone moieties with a benzoate ester core. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions to link the pyrrolidine and benzoate groups.
- Oxazolidinone ring closure : Employ cyclization reactions with carbonyldiimidazole (CDI) or phosgene derivatives.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) improves purity.
Yield optimization requires precise stoichiometric control, inert atmospheres, and monitoring via TLC or HPLC .
Q. Which spectroscopic and computational methods are critical for structural validation?
- NMR : ¹H/¹³C NMR identifies proton environments and carbonyl groups (e.g., benzoate ester at ~3.8 ppm for OCH₃, oxazolidinone C=O at ~170 ppm) .
- IR : Confirms functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹ for ester/amide/oxazolidinone) .
- Mass spectrometry : HRMS (ESI+) validates molecular weight and fragmentation patterns.
- DFT calculations : Predicts stability of tautomers and electronic properties .
Q. How is the compound’s solubility and stability assessed for biological assays?
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation.
- Stability : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 24–48 hours. Oxazolidinone rings are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Crystal growth : Use slow evaporation (acetone/water) to obtain single crystals.
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution.
- Refinement : SHELXL (for small molecules) refines anisotropic displacement parameters and validates hydrogen bonding (e.g., oxazolidinone N–H⋯O interactions) .
- ORTEP-3 : Visualizes thermal ellipsoids and confirms pyrrolidine ring puckering .
Q. How do structural modifications influence biological activity?
SAR studies compare analogs with:
- Oxazolidinone replacements (e.g., thiazolidinone): Reduced antibacterial activity due to weaker ribosomal binding .
- Pyrrolidine substitutions (e.g., piperidine): Alters conformational flexibility, impacting target affinity .
- Benzoate ester hydrolysis : The free carboxylic acid derivative shows enhanced solubility but lower membrane permeability .
Q. How should contradictory data on enzymatic inhibition mechanisms be analyzed?
- Kinetic assays : Measure IC₅₀ values under varying substrate/enzyme concentrations to distinguish competitive vs. non-competitive inhibition.
- Docking simulations : Use AutoDock Vina to model interactions with bacterial ribosomes (e.g., 23S rRNA) versus human kinases.
- Mutagenesis : Replace key residues (e.g., A2451 in E. coli ribosomes) to validate binding sites .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
